molecular formula C2H3F3O B1337541 2,2,2-Trifluoroethan(ol-d) CAS No. 77568-66-2

2,2,2-Trifluoroethan(ol-d)

Cat. No.: B1337541
CAS No.: 77568-66-2
M. Wt: 101.05 g/mol
InChI Key: RHQDFWAXVIIEBN-RAMDWTOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Site-Specific Deuterium (B1214612) Labeling in Chemical and Biochemical Investigations

Site-specific deuterium labeling, the replacement of a hydrogen atom with its heavier isotope deuterium at a specific molecular position, is a powerful tool in chemical and biochemical research. rsc.org This technique allows scientists to probe reaction mechanisms, study molecular structures, and enhance the properties of molecules. acs.orgrsc.org In medicinal chemistry, deuterium labeling can improve the metabolic stability and pharmacokinetic profiles of drugs, potentially leading to lower required doses. acs.org For instance, the kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can be exploited to slow down drug metabolism. rsc.orgnih.gov

In the realm of structural biology, deuterium-labeled compounds are invaluable for nuclear magnetic resonance (NMR) spectroscopy studies. clearsynth.com The substitution of protons with deuterium simplifies complex NMR spectra and allows for the determination of protein and peptide conformations in solution. rsc.orgclearsynth.com Specifically, in protein folding studies, deuterium labeling helps in understanding the noncovalent interactions that govern the three-dimensional structure of proteins. acs.org

Overview of Fluorinated Alcohols as Catalytically Active and Structure-Inducing Solvents

Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as remarkable solvents in organic synthesis. rsc.orgrsc.org Their unique properties, including high polarity, low nucleophilicity, and strong hydrogen-bonding capabilities, enable them to act as more than just a reaction medium. acs.org These solvents can actively participate in reactions, stabilizing transition states and influencing reactivity, site-selectivity, and stereoselectivity. rsc.orgrsc.orgepa.gov

A key application of fluorinated alcohols is in promoting challenging C-H activation reactions, a class of reactions that involves the cleavage of a typically unreactive carbon-hydrogen bond. rsc.orgacs.org They have also been shown to be effective in promoting ring-opening reactions of epoxides with various nucleophiles. arkat-usa.org Furthermore, cationic rhodium(I) catalysts in fluorinated alcohols have been used for intramolecular cycloaddition reactions. nih.gov

In biochemistry, TFE is widely recognized for its ability to induce and stabilize secondary structures, particularly α-helices and β-sheets, in peptides and proteins. nih.govnih.govpnas.org This property makes it an essential tool for studying protein folding and conformational transitions. nih.govchemicalbook.com The mechanism of this stabilization is thought to involve the displacement of water from the peptide backbone, which favors the formation of intramolecular hydrogen bonds. pnas.org

Historical Context of 2,2,2-Trifluoroethanol (TFE) in Academic Studies

2,2,2-Trifluoroethanol (CF3CH2OH), a colorless, water-miscible liquid, has been a subject of academic interest for several decades. wikipedia.orgchemeurope.com Initially, its use was prominent in the study of protein and peptide conformations, dating back to the mid-1960s. nih.govnih.gov Scientists observed that TFE could induce the formation of secondary structures, like α-helices, in peptides that are otherwise disordered in aqueous solutions. nih.govpnas.org This made TFE a valuable co-solvent in NMR spectroscopy for protein folding studies. chemicalbook.comchemeurope.com

Beyond its role in biochemistry, TFE has been extensively studied as a specialized solvent in organic chemistry. wikipedia.orgchemeurope.com Its ability to facilitate oxidations, serve as a source of the trifluoroethoxy group, and act as a medium for various catalytic reactions has been well-documented. wikipedia.orgchemeurope.com The industrial synthesis of TFE is typically achieved through the hydrogenation or hydride reduction of trifluoroacetic acid derivatives. wikipedia.orgchemeurope.com

Fundamental Rationale for Deuteration in 2,2,2-Trifluoroethanol Derivatives

The deuteration of 2,2,2-trifluoroethanol, specifically creating 2,2,2-Trifluoroethan(ol-d) where the hydroxyl proton is replaced by deuterium, or 2,2,2-Trifluoroethanol-d3 where the two methylene (B1212753) protons and the hydroxyl proton are replaced, offers significant advantages in specific research applications. isotope.comscience-and-fun.de The primary rationale for deuteration lies in its application as a solvent in NMR spectroscopy. isotope.comsigmaaldrich.com

In ¹H NMR, the signal from a non-deuterated solvent can overwhelm the signals from the analyte. By using a deuterated solvent like 2,2,2-Trifluoroethan(ol-d), the large solvent peak is eliminated from the spectrum, allowing for clearer observation of the signals from the compound of interest. This is crucial for obtaining high-quality spectra, especially for dilute samples.

Furthermore, the kinetic isotope effect associated with deuterium can be utilized to study reaction mechanisms. By comparing the reaction rates in TFE versus its deuterated counterpart, researchers can gain insights into whether the hydroxyl proton is involved in the rate-determining step of the reaction. This is particularly relevant in studies of acid- or base-catalyzed reactions where the alcohol can act as a proton donor or acceptor.

Interactive Data Tables

Table 1: Properties of 2,2,2-Trifluoroethanol

PropertyValue
Molecular Formula C₂H₃F₃O
Molar Mass 100.04 g/mol
Appearance Colorless liquid
Density 1.373 g/mL at 25 °C
Melting Point -44 °C
Boiling Point 77-80 °C
Acidity (pKa) 12.4
Refractive Index 1.300 (20 °C)
Data sourced from multiple references. wikipedia.orgsigmaaldrich.comchemicalbook.comiiab.me

Table 2: Properties of 2,2,2-Trifluoroethanol-d3

PropertyValue
Molecular Formula C₂D₃F₃O
Molecular Weight 103.06 g/mol
Density 1.42 g/cm³
Boiling Point 77 °C
Melting Point -44 °C
Refractive Index 1.300
Data sourced from reference science-and-fun.de.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-deuteriooxy-1,1,1-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2/i6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQDFWAXVIIEBN-RAMDWTOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482674
Record name 2,2,2-Trifluoroethan(ol-d)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77568-66-2
Record name 2,2,2-Trifluoroethan(ol-d)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 77568-66-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Deuterated 2,2,2 Trifluoroethanol

Strategies for Selective Deuterium (B1214612) Incorporation at the Hydroxyl and Methylene (B1212753) Positions

The selective placement of deuterium atoms within the 2,2,2-trifluoroethanol (B45653) molecule is achieved through distinct synthetic pathways, each tailored to the desired isotopic labeling pattern.

Synthesis of 2,2,2-Trifluoroethanol-OD (CF₃CH₂OD)

The preparation of 2,2,2-trifluoroethanol deuterated at the hydroxyl position is typically accomplished through a straightforward hydrogen-deuterium (H/D) exchange reaction. This method leverages the lability of the hydroxyl proton.

The most common and efficient method involves the direct treatment of 2,2,2-trifluoroethanol with an excess of deuterium oxide (D₂O) oup.comresearchgate.net. The equilibrium of the reaction is driven towards the formation of the O-deuterated product by using a large molar excess of D₂O. The exchange can be facilitated by the presence of a catalytic amount of a weak acid or base, although it often proceeds readily without a catalyst. The simplicity of this method lies in the direct exchange of the hydroxyl proton with a deuteron (B1233211) from the solvent.

Table 1: H/D Exchange for the Synthesis of CF₃CH₂OD

ReactantDeuterium SourceConditionsProduct
CF₃CH₂OHD₂O (excess)Stirring at room temperatureCF₃CH₂OD

Synthesis of 2,2,2-Trifluoroethanol-D₂ (CF₃CD₂OH)

Introducing deuterium at the methylene position requires the reduction of a suitable trifluoroacetyl precursor using a deuterium source. The primary starting materials for this transformation are derivatives of trifluoroacetic acid, such as esters (e.g., ethyl trifluoroacetate) or the acid itself.

One of the most effective methods for this conversion is the use of a powerful deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄). The reduction of ethyl trifluoroacetate (B77799) with LiAlD₄ in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, provides a direct route to CF₃CD₂OH. The reaction proceeds via the nucleophilic attack of a deuteride ion from LiAlD₄ onto the carbonyl carbon of the ester, followed by a second deuteride attack to displace the ethoxy group, ultimately yielding the dideuterated alcohol after an acidic workup.

Alternatively, catalytic deuteration offers another viable pathway. This involves the hydrogenation of a trifluoroacetic acid derivative with deuterium gas (D₂) in the presence of a suitable heterogeneous or homogeneous catalyst. Catalysts based on precious metals like palladium, platinum, or ruthenium are often employed for such transformations. For example, the catalytic reduction of ethyl trifluoroacetate with D₂ gas over a supported palladium catalyst can yield CF₃CD₂OH. The reaction conditions, such as temperature, pressure, and catalyst choice, are crucial for achieving high yields and isotopic incorporation.

Table 2: Synthetic Approaches to CF₃CD₂OH

PrecursorDeuterium SourceReagent/CatalystProduct
Ethyl trifluoroacetateLiAlD₄Anhydrous etherCF₃CD₂OH
Ethyl trifluoroacetateD₂ gasPalladium on carbon (Pd/C)CF₃CD₂OH
Trifluoroacetic acidLiAlD₄Anhydrous etherCF₃CD₂OH

Synthesis of 2,2,2-Trifluoroethanol-D₃ (CF₃CD₂OD)

The synthesis of the fully deuterated 2,2,2-trifluoroethanol isotopologue, CF₃CD₂OD, necessitates a two-step approach that combines the strategies for methylene and hydroxyl deuteration.

The first step involves the synthesis of 2,2,2-trifluoroethanol-d₂ (CF₃CD₂OH) using one of the methods described in section 2.1.2, such as the reduction of ethyl trifluoroacetate with lithium aluminum deuteride. Once the methylene-deuterated alcohol is isolated and purified, it is then subjected to an H/D exchange reaction to replace the hydroxyl proton with a deuteron. This is achieved by treating CF₃CD₂OH with an excess of deuterium oxide (D₂O), following the same principle as the synthesis of CF₃CH₂OD. The final product, CF₃CD₂OD, contains deuterium at both the methylene and hydroxyl positions.

Catalytic Hydrogenation and Hydride Reduction Approaches for Deuterated Precursors

The industrial synthesis of 2,2,2-trifluoroethanol relies heavily on the catalytic hydrogenation or hydride reduction of derivatives of trifluoroacetic acid, such as its esters or acyl chloride. nih.govnih.gov These established processes serve as the foundation for the preparation of deuterated 2,2,2-trifluoroethanol by substituting the hydrogen source with a deuterium equivalent.

For catalytic hydrogenation, trifluoroacetic anhydride (B1165640) or trifluoroacetic acid can be reduced with deuterium gas (D₂) in the presence of catalysts like rhodium, ruthenium, platinum, or palladium. google.com The choice of catalyst and reaction conditions (temperature and pressure) is critical to ensure efficient reduction and high levels of deuterium incorporation. For instance, a process for the synthesis of 2,2,2-trifluoroethanol via liquid phase catalytic hydrogenation of trifluoroacetic acid derivatives in the presence of a nickel catalyst and an aliphatic tertiary amine as a cocatalyst has been described, which could be adapted for deuteration by using D₂ gas. google.com

Hydride reduction offers a versatile alternative. While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for converting carboxylic acids and their derivatives to alcohols, its deuterated counterpart, lithium aluminum deuteride (LiAlD₄), is employed for the synthesis of deuterated alcohols. researchgate.netthalesnano.com The reduction of trifluoroacetic acid or its esters with LiAlD₄ provides a direct route to 2,2,2-trifluoroethanol-d₂. These reactions are typically carried out in anhydrous ethereal solvents to prevent the violent reaction of the hydride reagent with water.

Hydrogenolysis Routes Utilizing Deuterated Reagents

Hydrogenolysis, a reaction involving the cleavage of a chemical bond by hydrogen, can also be adapted for the synthesis of deuterated 2,2,2-trifluoroethanol. The general industrial method involves the hydrogenolysis of compounds with the generic formula CF₃−CHOH−OR, where R is hydrogen or an alkyl group, in the presence of a palladium catalyst on activated charcoal. nih.govnih.gov

For the preparation of deuterated 2,2,2-trifluoroethanol, this process can be modified by using deuterium gas (D₂) as the hydrogenolysis agent. The cleavage of the C-O bond in the precursor would be accompanied by the addition of deuterium atoms, leading to the formation of the deuterated product. The efficiency of this approach would depend on the specific precursor and the optimization of reaction conditions to favor the desired deuteration pattern.

Continuous Processes for the Scalable Preparation of Deuterated 2,2,2-Trifluoroethanol

The development of continuous flow processes for chemical synthesis offers several advantages over traditional batch methods, including improved safety, scalability, and process control. While specific continuous flow syntheses for deuterated 2,2,2-trifluoroethanol are not extensively documented, the principles of flow chemistry can be applied to the known deuteration reactions.

Continuous flow systems are well-suited for catalytic hydrogenation and deuteration reactions. tn-sanso.co.jp A packed-bed reactor containing a heterogeneous catalyst, such as palladium on carbon, could be used for the continuous deuteration of a stream of a trifluoroacetic acid derivative with deuterium gas. Such systems allow for precise control of temperature, pressure, and residence time, which can lead to higher yields and selectivity. The in-situ generation of deuterium gas from D₂O via electrolysis in a continuous flow reactor, such as the H-Cube® system, offers a safer and more efficient alternative to handling pressurized deuterium gas cylinders.

Furthermore, continuous flow setups can be designed for liquid-phase reductions using deuterated hydride reagents, although this would require careful handling of the reactive reagents in a continuous stream. The development of scalable and efficient continuous processes for the synthesis of deuterated 2,2,2-trifluoroethanol is an active area of research, driven by the increasing demand for isotopically labeled compounds. nih.gov

Applications in Advanced Spectroscopic Techniques

Deuterated 2,2,2-Trifluoroethanol (B45653) as an Essential NMR Spectroscopic Solvent

2,2,2-Trifluoroethanol-d is a specialized solvent in NMR spectroscopy, offering distinct advantages in ¹H, ¹³C, and ¹⁹F NMR studies. pubcompare.aiepfl.chpitt.edu Its physical properties are presented in Table 1.

PropertyValue
Molecular FormulaC₂D₃F₃O
Molecular Weight103.06 g/mol isotope.com
Boiling Point77-80 °C chemicalbook.comchemicalbook.com
Melting Point-44 °C chemicalbook.comchemicalbook.com
Density1.415 g/mL at 25 °C chemicalbook.com
Table 1: Physical Properties of 2,2,2-Trifluoroethanol-d3. isotope.comchemicalbook.comchemicalbook.com

Enhancement of ¹H NMR Sensitivity and Spectral Resolution

In ¹H NMR spectroscopy, the use of deuterated solvents is standard practice to avoid overwhelming solvent signals. TFE-d serves this purpose effectively. chemicalbook.com The residual proton signals of TFE-d appear at specific chemical shifts, which are important to recognize for accurate spectral interpretation. For instance, in TFE-d₃, the residual ¹H signals are observed at approximately 5.02 ppm and 3.88 ppm. science-and-fun.de The compilation of chemical shifts of common laboratory solvents and impurities in TFE-d₃ provides a crucial reference for identifying contaminants and ensuring the purity of the sample, which is vital for achieving high sensitivity and resolution. epfl.chpitt.eduresearchgate.netresearchgate.net

Utility in ¹³C NMR Spectroscopy for Structural Characterization

For ¹³C NMR spectroscopy, TFE-d is also a valuable solvent. chemicalbook.com The carbon signals of TFE-d₃ are found at approximately 126.3 ppm and 61.5 ppm. science-and-fun.de The knowledge of these solvent peaks is essential for distinguishing them from the signals of the analyte, thereby facilitating accurate structural elucidation of the compound under investigation. Compilations of ¹³C NMR chemical shifts of common impurities in TFE-d₃ have been published, aiding researchers in identifying and accounting for any extraneous signals in their spectra. epfl.chpitt.eduresearchgate.net

Applications in ¹⁹F NMR Relaxation and Overhauser Dynamic Nuclear Polarization (ODNP) Studies

The trifluoromethyl group in TFE-d makes it a powerful medium for ¹⁹F NMR studies. Research has utilized ¹⁹F NMR relaxation and Overhauser Dynamic Nuclear Polarization (ODNP) to investigate the dynamics of TFE as a solvent. acs.orgnih.gov ODNP is a technique that enhances the polarization of nuclear spins by transferring the much larger polarization of electron spins, leading to significant signal enhancements in NMR. nih.gov

In one study, the solvation dynamics of the peptide melittin (B549807) in a TFE-D₂O co-solvent mixture were examined using low-field ¹⁹F NMR relaxation and ¹⁹F ODNP. acs.orgnih.gov The experiments, conducted in the presence of a polarizing agent, revealed changes in the solvation dynamics of TFE that were concomitant with the structural transition of the peptide from a random coil to a helical structure. acs.orgnih.govnih.gov The DNP coupling parameter, extracted from these measurements, served as an indicator of the correlation time of the TFE co-solvent, providing insights into how TFE influences peptide and protein structures. acs.orgnih.govroyalsocietypublishing.org

Isotopic Labeling with Deuterated 2,2,2-Trifluoroethanol for Reaction Mechanism Elucidation

Deuterated 2,2,2-trifluoroethanol plays a significant role in isotopic labeling experiments designed to unravel reaction mechanisms. The substitution of hydrogen with deuterium (B1214612) allows chemists to trace the path of atoms throughout a chemical transformation.

For example, in studies of catalytic deuteration, TFE-d1 has been used in systems with a Pt(II) pincer complex to investigate the C(sp²)-H bond deuteration of substituted (hetero)arenes. chemrxiv.org The use of the deuterated solvent helps to understand the effect of substituents on the reaction rate and selectivity. chemrxiv.org Similarly, in electrochemical hydrotrifluoromethylation of alkynes, kinetic isotope effect and isotopic labeling experiments, which can involve deuterated solvents, are crucial for probing the reaction mechanism. rsc.org These experiments can help determine the role of the solvent and other reagents in the reaction pathway. rsc.org The development of methods for the late-stage deuteration of complex molecules, including bioactive compounds, is an active area of research where deuterated solvents like TFE-d are indispensable. chemrxiv.org

Deuterium Exchange Studies in Peptide and Protein Conformation Analysis

Hydrogen/deuterium exchange (HDX) coupled with mass spectrometry (MS) is a powerful technique for studying the conformation and dynamics of proteins and peptides. nih.govacs.orgnih.gov In these experiments, the exchange of labile amide protons with deuterium from a deuterated solvent provides information about the solvent accessibility and hydrogen bonding of different regions of the protein. nih.govacs.orgnih.gov

2,2,2-Trifluoroethanol is known to induce and stabilize secondary structures, particularly α-helices, in peptides and proteins. pubcompare.ainih.govwikipedia.org By using deuterated TFE in conjunction with HDX-MS, researchers can probe the conformational changes induced by the solvent. For instance, gas-phase HDX-MS has been employed to monitor changes in protein structure upon the addition of TFE to the solution. nih.gov A reduction in the level of deuterium incorporation in the presence of TFE suggests a change in the protein's structure that leads to lower accessibility of some amino acid side chains to the deuterated solvent. nih.gov

Furthermore, isotope-edited Fourier-transform infrared (FTIR) spectroscopy has provided direct evidence for the specific desolvation of the peptide backbone by TFE, which is believed to be a key mechanism by which TFE promotes helix formation. acs.org By using a series of specifically ¹³C-labeled peptides, it was possible to identify the precise residues that are desolvated in the presence of TFE. acs.org These studies highlight the utility of isotopic labeling, often in concert with deuterated solvents like TFE-d, in gaining detailed insights into the conformational dynamics of biomolecules. nih.gov

Solvent Properties and Mechanistic Insights in Organic Transformations

Influence of Deuterated 2,2,2-Trifluoroethanol (B45653) on Reaction Kinetics and Selectivity

The isotopic substitution in 2,2,2-Trifluoroethanol-d1 (TFE-d1) significantly influences the kinetics and selectivity of various organic reactions. In catalytic H/D exchange reactions, TFE-d1 serves as the deuterium (B1214612) source for C(sp²)–H bonds in (hetero)arene derivatives. acs.orgacs.orgnsf.gov Studies have shown that for highly reactive substrates, the extent of deuteration can approach the statistical distribution of exchangeable hydrogen and deuterium atoms. acs.orgnsf.gov For example, in the presence of a Pt(II) complex, phenol (B47542) reached 67–69% deuteration after 23 hours, and the β-CH bonds of indole (B1671886) achieved 88% deuteration in just 45 minutes. acs.orgnsf.gov

The selectivity of these deuteration reactions is highly dependent on the substrate. For instance, with substrates like N,N-dimethylaniline, indole, and nitrobenzene, the H/D exchange is highly position-selective. nsf.govresearchgate.net However, a clear correlation between the position-specific H/D exchange rate constants for monosubstituted benzenes and Hammett constants was not found, suggesting a complex interplay of electronic and steric effects. nsf.govresearchgate.net

Furthermore, the choice of solvent is critical in directing the outcome of reactions such as the Williamson ether synthesis. While aprotic solvents tend to favor O-alkylation, the use of 2,2,2-trifluoroethanol can significantly alter the product distribution, leading to higher yields of the C-alkylated product. rsc.org This demonstrates the profound effect of the solvent environment on reaction pathways and selectivity.

Table 1: Extent of Deuteration in Various Substrates Using TFE-d1

Substrate Position % Deuteration Time
Phenol - 67-69% 23 h
Indole β-CH 88% 45 min

Data derived from studies on catalytic H/D exchange reactions. acs.orgnsf.gov

Impact on Nucleophilic Substitution Reactions (SɴAr) and Chemo-Selectivity

2,2,2-Trifluoroethanol plays a pivotal role in controlling the chemo-selectivity of nucleophilic aromatic substitution (SɴAr) reactions, particularly in the context of peptide modification.

Preferential Solvation Effects on Reactivity and Chemoselectivity in Peptide Arylation

The arylation of peptides using SɴAr reactions with perfluoroaromatics is a valuable technique for introducing chemical handles for analysis and further modification. rsc.org However, achieving chemo-selective arylation in peptides with multiple nucleophilic side chains is a significant challenge. rsc.org Research has demonstrated that employing 2,2,2-trifluoroethanol (TFE) as a solvent dramatically improves nucleophile-selectivity compared to more conventional solvents like N,N'-dimethylformamide (DMF). rsc.org

This enhanced selectivity is attributed to the preferential solvation effects of TFE. The solvent's unique properties can shift the reactivity of different nucleophilic sites within a peptide. For instance, in reactions involving methylglyoxal, the choice of solvent can direct the reaction towards either Lys-Lys or Lys-Arg cross-linking. emorychem.science The use of TFE specifically promotes the formation of Arg-Lys imidazole (B134444) cross-links, highlighting its ability to modulate the reactivity of specific amino acid residues. emorychem.science This control is crucial for the selective macrocyclization and late-stage diversification of peptides. emorychem.science

Role of Enhanced Acidity and Hydrogen Bond Donating Ability in Reaction Promotion

The chemical behavior of 2,2,2-trifluoroethanol is largely defined by its enhanced acidity and strong hydrogen bond donating capability, which are a direct result of the electron-withdrawing trifluoromethyl group. wikipedia.orgsigmaaldrich.comresearchgate.net These properties make it a highly effective solvent for promoting a variety of organic transformations. researchgate.neteurekaselect.com

In the context of peptide chemistry, the heightened acidity (pKa = 12.4) and hydrogen bond donating strength of TFE are particularly advantageous. emorychem.science These characteristics allow it to stabilize charged intermediates, such as the guanidinium (B1211019) group of arginine, through the formation of strong hydrogen bonds. emorychem.science This stabilization is a key factor in directing the chemoselectivity of reactions, as seen in the formation of Arg-Lys imidazole cross-links, where TFE facilitates the desired reaction pathway over competing side reactions. emorychem.science

Investigation of Kinetic Isotope Effects (KIE) in Deuterated 2,2,2-Trifluoroethanol Mediated Processes

The study of kinetic isotope effects (KIE) provides valuable mechanistic insights into chemical reactions. When a hydrogen atom is replaced by a deuterium atom, the change in reaction rate can reveal whether the C-H bond is broken in the rate-determining step. wikipedia.orgcore.ac.uk

In processes mediated by deuterated 2,2,2-trifluoroethanol, the KIE can elucidate the role of the solvent in the reaction mechanism. For example, in the SmI2-mediated reduction of acetophenone, the reaction was found to be first-order in 2,2,2-trifluoroethanol, and the determination of the KIE helped to understand the role of the proton donor in the reduction process. nih.gov

In other studies, such as the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine (B6355638) and pyrrolidine, the kinetic isotope effects (kH/kD) were found to be between 1.0 and 1.6. rsc.org These small KIE values suggest that the C-H bond cleavage is not the sole rate-determining step, pointing towards a more complex, multi-step mechanism. rsc.org The use of deuterated reagents in multicomponent reactions has also been explored to intentionally leverage the kinetic isotope effect to enhance the metabolic stability of drug candidates by slowing down their metabolism. beilstein-journals.orgnih.govnih.gov

Table 2: Kinetic Isotope Effects in a Reaction Mediated by TFE

Reaction kH/kD Temperature (°C)
1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine/pyrrolidine 1.0 - 1.6 30

Data from a study on a multistep elimination-addition reaction. rsc.org

Deuterated 2,2,2-Trifluoroethanol as a Sustainable and Recyclable Medium in Organic Synthesis

In the drive towards greener and more sustainable chemical processes, 2,2,2-trifluoroethanol has emerged as a promising solvent. researchgate.neteurekaselect.com Its unique combination of properties, including high ionizing power and strong hydrogen bond donating ability, makes it an environmentally friendlier alternative to many traditional organic solvents. researchgate.neteurekaselect.com

Efficiency in Multi-Component Coupling Reactions

Multi-component reactions (MCRs) are a cornerstone of green chemistry, as they allow for the synthesis of complex molecules in a single step, minimizing waste and energy consumption. beilstein-journals.orgnih.gov 2,2,2-Trifluoroethanol has proven to be an excellent solvent for such reactions.

It has been successfully used to promote one-pot, four-component coupling reactions for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, achieving high yields. acs.org Furthermore, the use of deuterated reagents within MCRs is a growing area of interest. beilstein-journals.orgnih.govnih.gov By incorporating deuterium into the starting materials, it is possible to synthesize deuterated products that may exhibit improved pharmacokinetic properties due to the kinetic isotope effect. beilstein-journals.orgnih.govnih.gov The combination of MCRs with a recyclable solvent like TFE represents a powerful and sustainable approach to modern organic synthesis.

Facilitation of Catalyst-Free and Additive-Free Reaction Conditions

The unique physicochemical properties of 2,2,2-Trifluoroethanol (TFE), and by extension its deuterated isotopologue 2,2,2-Trifluoroethanol-d (TFE-d), position it as a powerful medium for promoting organic transformations in the absence of traditional catalysts or additives. Its strong hydrogen-bond-donating capacity, high polarity and ionizing power, coupled with low nucleophilicity, create an environment conducive to stabilizing charged intermediates and activating substrates, thereby facilitating reactions that would otherwise require harsh conditions or catalytic activation. thieme-connect.comresearchgate.netorganic-chemistry.org The use of TFE-d in these contexts offers additional mechanistic insights through the potential for kinetic isotope effects, where the difference in mass between protium (B1232500) and deuterium can influence reaction rates, signaling the involvement of the hydroxyl group in rate-determining steps.

Research has demonstrated the efficacy of TFE in a variety of catalyst- and additive-free synthetic methodologies. These reactions benefit from simplified procedures, easier purification of products, and alignment with the principles of green chemistry. organic-chemistry.orgbohrium.com

One prominent example is the reductive alkylation of primary and secondary amines and the N,N-dimethylation of amino acids. thieme-connect.comorganic-chemistry.org In TFE, these reactions proceed efficiently with sodium borohydride (B1222165) as the reducing agent, obviating the need for any catalyst. The solvent is believed to activate the carbonyl group of aldehydes and ketones towards nucleophilic attack by the amine through hydrogen bonding. Studies comparing TFE with other solvents like ethanol (B145695) and methanol (B129727) have shown significantly accelerated reaction rates and higher yields in the fluorinated alcohol. organic-chemistry.org

The following table summarizes the results for the catalyst-free reductive amination of various aldehydes and ketones with amines in TFE.

EntryAldehyde/KetoneAmineProductTime (min)Yield (%)Reference
1BenzaldehydeAnilineN-Benzylaniline596 thieme-connect.com
24-ChlorobenzaldehydeAnilineN-(4-Chlorobenzyl)aniline895 thieme-connect.com
34-MethoxybenzaldehydeAnilineN-(4-Methoxybenzyl)aniline794 thieme-connect.com
4CyclohexanoneAnilineN-Cyclohexylaniline1592 thieme-connect.com
5BenzaldehydeBenzylamineDibenzylamine595 thieme-connect.com
64-NitrobenzaldehydePiperidine1-(4-Nitrobenzyl)piperidine1094 organic-chemistry.org
7AcetophenoneAnilineN-(1-Phenylethyl)aniline2088 organic-chemistry.org

Similarly, TFE serves as an excellent recyclable medium for multi-component reactions. For instance, the one-pot, four-component coupling of aldehydes, ketones, malononitrile, and ammonium (B1175870) acetate (B1210297) to produce 2-amino-3-cyanopyridine derivatives proceeds in high yields without any catalyst. bohrium.com The solvent's ability to solubilize the diverse reactants and intermediates is crucial for the success of this transformation.

The table below showcases the synthesis of various 2-amino-3-cyanopyridine derivatives in refluxing TFE under catalyst-free conditions.

EntryAldehydeKetoneTime (h)Yield (%)Reference
14-ChlorobenzaldehydeCyclohexanone494 bohrium.com
24-MethylbenzaldehydeCyclohexanone592 bohrium.com
34-NitrobenzaldehydeCyclohexanone395 bohrium.com
4BenzaldehydeAcetophenone689 bohrium.com
54-ChlorobenzaldehydeAcetophenone592 bohrium.com
63-NitrobenzaldehydeAcetophenone493 bohrium.com
7Benzaldehyde3-Pentanone785 bohrium.com

Furthermore, TFE has been employed in the catalyst-free, one-pot condensation of aldehydes, malononitrile, and resorcinol (B1680541) or dimedone to synthesize 2-amino-3-cyano-4H-chromene and tetrahydrobenzo[b]pyran derivatives. sigmaaldrich.com The acidic nature of TFE, which is more pronounced than that of ethanol due to the electron-withdrawing trifluoromethyl group, is thought to activate the carbonyl and enol intermediates, thereby promoting the cyclization and dehydration steps. sigmaaldrich.com

The mechanistic role of the hydroxyl proton of TFE in these reactions suggests that substituting it with deuterium (as in TFE-d) could lead to a solvent kinetic isotope effect (SKIE). A primary SKIE would be observed if the O-H (or O-D) bond is broken in the rate-determining step of the reaction, for example, if the solvent acts as a proton shuttle. A secondary SKIE might arise if the hydrogen-bonding interaction of the solvent with a reactant or transition state is critical. While comprehensive studies on catalyst-free reactions specifically in TFE-d are not widely documented, the principles of physical organic chemistry suggest that such isotopic substitution is a valuable tool for elucidating the precise role of the solvent in the reaction mechanism.

Molecular Interactions and Biopolymer Structural Stabilization

Deuterated 2,2,2-Trifluoroethanol (B45653) as a Co-solvent in Biopolymer Conformational Studies

TFE-d is frequently employed as a co-solvent in various spectroscopic techniques, most notably NMR and Circular Dichroism (CD), to probe the structural preferences of peptides and proteins in solution. Its ability to induce structure in otherwise disordered peptides allows researchers to gain insights into the intrinsic conformational tendencies of amino acid sequences.

Numerous studies have demonstrated the efficacy of TFE in promoting the formation of both α-helical and β-sheet structures. For instance, molecular dynamics simulations have shown that TFE stabilizes pre-existing secondary structures in peptides like the α-helix from Melittin (B549807), the three-stranded β-sheet of Betanova, and a β-hairpin from the B1 domain of protein G.

The stabilizing effect of TFE is not limited to a single type of secondary structure. While it is well-known for inducing α-helices, it can also stabilize β-structures. For example, in the 16-residue peptide BHA, which already has a significant β-hairpin population in water, the addition of 30% (v/vol) TFE further increases this population from approximately 40% to 60%. Similarly, for the Betanova peptide, TFE enhances the stability of its three-stranded β-sheet conformation. The effect of TFE on the secondary structure of various peptides is summarized in the table below.

Peptide/ProteinNative Structure in WaterStructure in TFE/Water MixtureTFE ConcentrationTechniqueReference
Melittin (α-helix portion)Partially helicalIncreased α-helix stability30% (v/vol)MD Simulation,,,
BetanovaThree-stranded β-sheetIncreased β-sheet stability30% (v/vol)MD Simulation,,,
Protein G B1 domain (β-hairpin 41–56)β-hairpinIncreased β-hairpin stability30% (v/vol)MD Simulation,,,
BHA peptide~40% β-hairpin~60% β-hairpin30% (v/vol)Experiment
S-peptide analog (Ribonuclease A)Random coilα-helix60-90%NMR,
GVG(VPGVG)3 (Elastin-derived peptide)Type II β-turnsStimulated β-turn formation15-30%CD Spectroscopy,

This table illustrates the effect of 2,2,2-Trifluoroethanol on the secondary structure of various peptides and proteins as determined by different experimental and computational methods.

A key aspect of the TFE/water solvent system is its tendency to form microscopic clusters. Small-angle X-ray scattering studies have revealed that TFE molecules self-associate in water, with the extent of clustering being dependent on the concentration, reaching a maximum around 30% (v/vol) TFE. This microheterogeneity is a crucial factor in understanding how TFE influences biopolymer conformation. Dynamic light scattering and molecular dynamics simulations have further confirmed the formation of these nanometer-sized, micelle-like clusters. It is hypothesized that these clusters can act as "nanocrowders," influencing protein folding kinetics through an excluded volume effect.

Mechanistic Understanding of Cosolvent-Induced Conformational Transitions

The mechanism by which TFE-d induces these conformational changes is multifaceted and has been a subject of ongoing debate. Several models have been proposed, ranging from direct interactions with the biopolymer to indirect effects stemming from alterations in the solvent environment.

Molecular dynamics simulations consistently show that TFE molecules preferentially aggregate around peptides. This creates a "coating" of the organic cosolvent on the peptide's surface, which displaces water molecules. This preferential solvation of the folded state by TFE is believed to shift the conformational equilibrium towards more structured forms. The aggregation of TFE on the peptide surface is considered a trigger for the folding process.

The displacement of water by TFE has two significant consequences. Firstly, it removes alternative hydrogen-bonding partners for the peptide backbone. Secondly, it creates a low dielectric environment

Analysis of Isolated Clusters and Solvation Structures Using Deuterated Analogs

Conformational Preferences of Deuterated 2,2,2-Trifluoroethanol in Cluster Formations

In its isolated state, 2,2,2-Trifluoroethanol (TFE) predominantly adopts a gauche conformation, where the hydroxyl group is oriented towards the trifluoromethyl group, stabilized by an intramolecular O-H···F hydrogen bond. However, the conformational landscape of TFE can be significantly altered upon the formation of intermolecular clusters. Studies utilizing rotational spectroscopy on clusters involving deuterated TFE (TFE-d) have been instrumental in delineating these conformational shifts.

In complexes with other molecules, such as ammonia (B1221849) or water, the gauche conformer of TFE-d is often preserved. For instance, in the TFE-d⋯NH₃ complex, the ammonia molecule inserts itself into the pre-existing intramolecular hydrogen-bonded ring of the gauche-TFE-d. rsc.org This arrangement is stabilized by a primary O-D···N hydrogen bond and further supported by secondary N-H···F interactions. rsc.org The use of deuterated TFE in these studies is crucial for determining the precise geometry and internal dynamics of the complex. The change in mass upon deuterium (B1214612) substitution allows for the accurate determination of the hydroxyl group's position through the analysis of changes in the molecule's moments of inertia.

Interestingly, while the gauche form is dominant in smaller clusters, the trans conformation of TFE, which is unstable in the isolated monomer, can be stabilized in larger TFE clusters. researchgate.net Rotational spectra of the TFE trimer have revealed the presence of a trans-TFE subunit. researchgate.net Although these specific studies did not exclusively use deuterated TFE for all subunits, the principles of isotopic substitution are foundational to the spectroscopic techniques used to identify and characterize the different conformers within the cluster. The precise structural determination afforded by analyzing various isotopologues, including deuterated forms, provides key insights into how intermolecular interactions can overcome the intramolecular forces that favor the gauche conformer.

Investigations into clusters of TFE with molecules like 2-fluoropyridine (B1216828) have shown that even in the presence of a strong hydrogen bond acceptor, the TFE moiety retains its gauche conformation. acs.orgnih.gov This persistence is attributed to the influence of hyperconjugation effects. acs.orgnih.gov The use of fluorescence-detected infrared spectroscopy on such clusters benefits from the isotopic shift of the O-D stretch in TFE-d, which helps to clearly identify the vibrational modes associated with the deuterated hydroxyl group and confirm its engagement in hydrogen bonding.

Cluster SystemDominant TFE-d ConformationKey InteractionSpectroscopic Method
TFE-d⋯NH₃gaucheO-D···N hydrogen bond, N-H···F interactionsRotational Spectroscopy
(TFE)₃One trans subunit stabilizedIntermolecular hydrogen bondingRotational Spectroscopy
2-fluoropyridine-(TFE-d)ₘ-(H₂O)ₙgaucheO-D···N or O-D···O hydrogen bondFluorescence-Detected Infrared Spectroscopy

Elucidation of Cooperative Effects in Mixed Deuterated 2,2,2-Trifluoroethanol/Water Clusters

Cooperative effects are a hallmark of hydrogen-bonded networks, where the strength of a hydrogen bond is enhanced by the presence of neighboring hydrogen bonds. The study of mixed clusters of deuterated TFE (TFE-d) and water provides a simplified model system to explore the cooperative interactions that are central to TFE's ability to stabilize protein secondary structures.

High-resolution rotational spectroscopy of the TFE⋯H₂O complex, including its deuterated isotopologues (TFE-d⋯H₂O and TFE⋯D₂O), has revealed a strong preference for a specific hydrogen-bonding topology. aip.orgnih.gov In the most stable conformer, the water molecule does not simply bind to the hydroxyl group of TFE but instead inserts into the intramolecular O-H···F hydrogen bond of the gauche-TFE. aip.orgnih.gov This forms a cyclic structure where TFE acts as a proton donor to the water's oxygen, and one of the water's hydrogens forms a hydrogen bond with one of the fluorine atoms of TFE.

The analysis of various deuterated species of this complex is critical for unraveling the dynamics and energetics of this interaction. For example, the measurement of tunneling splittings in the rotational spectra of the normal and deuterated species allows for the characterization of the internal motions of the water subunit. aip.orgnih.gov In the TFE⋯H₂O complex, a tunneling motion involving the interchange of the bonded and non-bonded hydrogen atoms of the water molecule is observed. aip.orgnih.gov The study of the TFE-d⋯H₂O isotopologue, where the TFE hydroxyl group is deuterated, helps to isolate and understand the motions of the water molecule within the complex.

Furthermore, studies on mixed clusters of TFE and water with other molecules, such as 2-fluoropyridine, have suggested that TFE exhibits a stronger cooperative effect than water. nih.gov In clusters containing both TFE and water, TFE preferentially occupies the terminal position in hydrogen-bonded chains. nih.gov This preference is ascribed to the enhanced ability of TFE to participate in cooperative hydrogen bonding, a property that is subtly influenced by the electronic effects of the trifluoromethyl group. The use of TFE-d in these studies, through the analysis of the O-D stretching frequency, provides a direct probe of the local hydrogen-bonding environment of the TFE-d molecule within the mixed cluster, offering insights into the strength and nature of the cooperative interactions.

The investigation of small water clusters themselves has shown that hydrogen bond cooperativity leads to a non-linear strengthening of the bonds as the cluster size increases, which is reflected in the shortening of O···O distances and changes in vibrational frequencies. mdpi.comnih.gov By analogy, the interactions within mixed TFE-d/water clusters are governed by similar principles of cooperativity, with the deuterated TFE molecule serving as a sensitive reporter of these effects.

PropertyObservation in TFE-d/Water ClustersImplication for Cooperativity
Binding Topology Water inserts into the intramolecular O-D···F bond of gauche-TFE-d. aip.orgnih.govThe formation of a cyclic, cooperative hydrogen-bonded network is highly favored over a simple linear hydrogen bond.
Tunneling Dynamics Tunneling splittings are observed due to the internal motion of the water subunit. aip.orgnih.govThe potential energy surface of the complex is shaped by cooperative interactions, which dictate the feasible internal motions.
Vibrational Frequencies The O-D stretching frequency of TFE-d is sensitive to its position and role in the hydrogen-bonded network.The magnitude of the frequency shift of the O-D stretch provides a measure of the hydrogen bond strength and the degree of cooperativity.
Solvation Preference In mixed clusters, TFE-d often occupies the terminal position in hydrogen-bonded chains. nih.govTFE is a more effective participant in cooperative hydrogen bonding networks than water.

Computational and Theoretical Investigations Involving Deuterated 2,2,2 Trifluoroethanol

Development and Validation of Molecular Dynamics Simulation Models for Deuterated 2,2,2-Trifluoroethanol (B45653)

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing for the study of the time-dependent behavior of molecular systems. The accuracy of these simulations is heavily reliant on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system.

Several force fields have been developed and validated for 2,2,2-trifluoroethanol, including models compatible with popular simulation packages like AMBER and GROMOS. researchgate.netnih.govnih.govnih.govuq.edu.auresearchgate.netnih.gov These models are typically parameterized to reproduce key experimental properties of the neat liquid, such as density, enthalpy of vaporization, and self-diffusion coefficient, as well as properties of its mixtures with water. researchgate.netnih.gov

The development of a specific force field for deuterated TFE would involve a re-parameterization, primarily accounting for the change in mass of the hydroxyl group. For most classical MD force fields, this would be a straightforward modification, as the fundamental interactions (Lennard-Jones and Coulombic potentials) are independent of isotopic mass. The primary effect of deuteration in an MD simulation is the alteration of the dynamics due to the increased mass of the hydroxyl "hydrogen." This will influence properties dependent on molecular motion, such as diffusion coefficients and vibrational frequencies.

Validation of a deuterated TFE model would involve comparing simulated properties against experimental data for the deuterated species. Key validation metrics would include:

Density and Enthalpy of Vaporization: These properties are primarily dependent on intermolecular forces and should not be significantly altered by deuteration. Agreement with experimental values would confirm the accuracy of the Lennard-Jones and electrostatic parameters.

Self-Diffusion Coefficient: This property is directly related to molecular motion and would be expected to be lower for the heavier deuterated TFE.

Radial Distribution Functions (RDFs): RDFs describe the local structure of the liquid. A comparison of simulated RDFs for deuterated TFE with those obtained from neutron diffraction experiments using deuterated samples would be a critical validation step. nih.gov

While dedicated force fields for deuterated TFE are not widely published, existing TFE force fields, such as those based on the General AMBER Force Field (GAFF), provide an excellent starting point for such a development. nih.govnih.gov

Table 1: Key Parameters for Molecular Dynamics Simulation of TFE

ParameterTypical Value for TFE (Non-deuterated)Expected Change for Deuterated TFERationale for Change
Mass of Hydroxyl Hydrogen~1.008 amu~2.014 amuThe proton is replaced by a deuteron (B1233211).
Partial ChargesNo significant change expectedNonePartial charges are determined by the electronic structure, which is largely unaffected by isotopic substitution.
Lennard-Jones ParametersNo significant change expectedNoneThese parameters describe van der Waals interactions, which are independent of nuclear mass.
Bond Lengths and AnglesNo significant change expectedNoneEquilibrium bond lengths and angles are primarily determined by the electronic potential energy surface.
Dihedral ParametersNo significant change expectedNoneTorsional potentials are also part of the electronic potential energy surface.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Intermolecular Interactions and Conformations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure, geometry, and energetics of molecules and their aggregates. These methods are essential for understanding the subtle electronic effects of deuteration.

DFT calculations have been successfully employed to predict the existence and stability of hydrogen-bonded dimers and trimers of non-deuterated TFE. nih.gov These studies reveal the preferred geometries and dissociation energies of these small clusters, which are fundamental to understanding the bulk properties of the liquid.

For deuterated TFE, similar DFT calculations can be performed. The primary difference in the results would stem from the change in zero-point vibrational energy (ZPVE). The O-D bond has a lower vibrational frequency than the O-H bond, leading to a lower ZPVE. This difference in ZPVE can slightly alter the relative energies of different conformers and the dissociation energies of hydrogen-bonded aggregates. Generally, deuterium (B1214612) bonds are slightly stronger than the corresponding hydrogen bonds.

Table 2: Calculated Properties of TFE Dimers (Illustrative)

PropertyTFE Dimer (O-H···O)Deuterated TFE Dimer (O-D···O) (Predicted)
Hydrogen/Deuterium Bond LengthTypically 1.8-2.0 ÅSlightly shorter than the corresponding H-bond.
Dissociation EnergyCalculated using DFT (e.g., -5 to -7 kcal/mol)Slightly higher (stronger bond) due to ZPVE differences.
Vibrational Frequency (O-H/O-D Stretch)~3500-3600 cm⁻¹ (for the hydrogen-bonded O-H)~2600-2700 cm⁻¹ (shifted to lower frequency due to mass).

The conformational preferences of TFE are influenced by electronic effects such as hyperconjugation. nih.gov Hyperconjugation involves the donation of electron density from a filled bonding orbital (like a C-H σ bond) to an adjacent empty or partially filled orbital. In TFE, hyperconjugation between the C-C σ orbital and the antibonding σ* orbital of the O-H group can influence the molecule's conformation.

Deuteration can subtly affect hyperconjugation. The C-D bond is slightly shorter and stronger than the C-H bond, and has a lower ZPVE. This can lead to a small reduction in the efficiency of hyperconjugation involving the deuterated bond. While this effect is generally small, it can be investigated using DFT by analyzing bond lengths, dihedral angles, and electron density distributions.

The primary dihedral angles in TFE that define its conformation are the O-C-C-F and H-O-C-C angles. DFT calculations on non-deuterated TFE have shown that the gauche conformer is more stable than the trans conformer. nih.govacs.org For deuterated TFE, it is expected that the gauche conformer will remain the more stable one, although the energy difference between the conformers might be slightly altered due to the changes in ZPVE and hyperconjugation.

Simulation of Solvent Dynamics and Preferential Solvation Phenomena in Deuterated Systems

MD simulations are particularly well-suited for studying dynamic processes in solution. In mixtures of deuterated TFE and deuterated water (D₂O), simulations can provide insights into solvent organization and the preferential solvation of solutes.

Preferential solvation describes the tendency of a solute to be surrounded by one solvent component over another in a mixed solvent system. This phenomenon is often studied in TFE/water mixtures, as TFE is known to preferentially solvate certain types of solutes, particularly peptides and proteins, which can induce conformational changes. nih.govnih.govnih.gov

Simulations using a validated force field for deuterated TFE in D₂O would allow for a detailed analysis of the solvent structure around a solute. Key analyses would include:

Local Mole Fraction Calculation: Determining the composition of the first solvation shell around a solute to quantify the extent of preferential solvation.

Hydrogen (Deuterium) Bond Analysis: Characterizing the lifetime and dynamics of deuterium bonds between the solute and the deuterated solvents, and between the solvent molecules themselves.

Solvent Dynamics: Calculating the residence time of deuterated TFE and D₂O molecules in the solute's solvation shell to understand the lability of the solvent environment.

The use of deuterated species in these simulations would be crucial for direct comparison with experimental techniques like NMR, which often employ deuterated solvents to simplify spectra and probe specific interactions.

Emerging Applications and Future Research Directions

Utilization of Deuterated 2,2,2-Trifluoroethanol (B45653) in Advanced Materials Science (e.g., Organic Light-Emitting Diodes, Fluorophores)

The strategic replacement of hydrogen with its heavier isotope, deuterium (B1214612), in organic molecules has led to significant advancements in materials science, particularly in the field of Organic Light-Emitting Diodes (OLEDs). Deuterated compounds, including derivatives of 2,2,2-Trifluoroethanol, are being explored to enhance the operational lifetime and efficiency of these devices. The underlying principle is the kinetic isotope effect (KIE), which recognizes that the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. mdpi.comisotope.com This increased bond strength imparts greater metabolic and photochemical stability to the molecule. mdpi.com

In OLEDs, especially those emitting blue light, the organic materials are prone to degradation from heat and oxidation generated during operation, which limits the device's lifespan. ukisotope.com By selectively deuterating the organic molecules used in the light-emitting layers or transport layers, the material's stability is enhanced. zeochem.comnih.gov Research has demonstrated that this approach can extend the lifetime of OLED components by a factor of five to twenty without negatively impacting other device properties. isotope.comukisotope.com Specifically, for blue OLEDs, which are often the most delicate component, deuteration of the host and hole transport materials has resulted in up to an eight-fold increase in T90, a measure of device lifetime. nih.gov

The application of deuterated 2,2,2-Trifluoroethanol and its derivatives in this context is promising. Its unique properties as a solvent and its fluorinated nature can be leveraged in the synthesis and processing of advanced fluorophores and emitter materials for OLEDs. Future research is directed towards synthesizing novel deuterated fluorinated compounds to further improve the durability and performance of blue light-emitting components, which remains a significant challenge in OLED technology. zeochem.com

Table 1: Impact of Deuteration on OLED Performance
ParameterConventional (Hydrogenated) MaterialDeuterated MaterialReported Improvement FactorReference
Device Lifetime (T90)StandardSignificantly IncreasedUp to 8-fold nih.gov
Component StabilityProne to degradationEnhanced stability5 to 20-fold isotope.comukisotope.com
Photochemical StabilityStandardGreater- mdpi.com

Potential in Unraveling Complex Biochemical Pathways through Advanced Isotopic Probes

Deuterated compounds serve as powerful isotopic probes for tracing and understanding complex biochemical and metabolic pathways. mdpi.com By replacing hydrogen with deuterium in a molecule, researchers can track its journey and transformation within a biological system without significantly altering its fundamental chemical function. chem-station.com 2,2,2-Trifluoroethanol-d can be utilized in this capacity, particularly in studies involving protein folding and enzyme mechanisms, where its non-deuterated counterpart is already widely used. uq.edu.auresearchgate.net

The use of deuterated solvents and substrates enables detailed investigation of reaction mechanisms. By monitoring the position of deuterium atoms in reaction products, scientists can deduce the steps involved, identify intermediates, and clarify the stereochemistry of the transformation. In metabolism studies, administering deuterated compounds allows for tracing the fate of these isotopes through various metabolic pathways, offering deeper insights into drug metabolism and nutrient utilization. acs.org

2,2,2-Trifluoroethanol is known to induce and stabilize secondary structures, particularly alpha-helices, in peptides and proteins. uq.edu.auresearchgate.net Using deuterated 2,2,2-trifluoroethanol in spectroscopic studies, such as Nuclear Magnetic Resonance (NMR), can provide a clearer view of these interactions. The absence of proton signals from the deuterated solvent simplifies NMR spectra, allowing for more accurate structural analysis of macromolecules like proteins. synmr.in For instance, in a study of the Exendin-4 peptide, adding 30% 2,2,2-Trifluoroethanol-d2 to the sample stabilized its α-helical structure, resulting in a 2D NMR spectrum with a greater number of cross peaks, indicative of a more ordered structure. alfa-chemistry.com This approach is crucial for understanding how cosolvents like TFE influence protein folding dynamics and stability. acs.org

Integration of Deuterated 2,2,2-Trifluoroethanol Research with Multi-Modal Spectroscopic and Computational Approaches

A comprehensive understanding of the role and behavior of deuterated 2,2,2-trifluoroethanol is best achieved by integrating multiple analytical techniques with computational modeling. This multi-modal approach provides a more complete picture by correlating data from different methods, each offering unique insights into the molecule's structure, dynamics, and interactions.

Multi-modal spectroscopy combines several spectroscopic techniques to analyze a sample, providing complementary information. mit.edu For instance, jointly analyzing data from FT-IR, Raman, and mass spectrometry can create a detailed chemical image of a sample, correlating vibrational information with molecular mass identification. nih.gov In the context of 2,2,2-Trifluoroethanol-d, combining NMR data on protein structure with IR data on folding kinetics can elucidate the precise mechanism by which the solvent influences biomolecular conformation. alfa-chemistry.comacs.org

Computational approaches , particularly molecular dynamics (MD) simulations, are invaluable for interpreting experimental results and exploring molecular behavior at an atomic level. researchgate.net Researchers have developed and optimized computational models for 2,2,2-trifluoroethanol to reproduce its physicochemical properties and simulate its interactions with water and biomolecules. uq.edu.auresearchgate.net These simulations provide insights into phenomena such as the clustering of TFE molecules in aqueous solutions, which is thought to be a key factor in its ability to stabilize protein secondary structures. uq.edu.auacs.org

By combining experimental data from techniques like neutron diffraction with MD simulations, scientists can validate and refine their computational models. cea.fr For example, radial distribution functions obtained from simulations can be compared directly with those derived from diffraction experiments to check for agreement. cea.fr This integrated strategy—using multi-modal spectroscopy to gather a rich experimental dataset and computational modeling to provide a theoretical framework—is essential for advancing our understanding of deuterated 2,2,2-trifluoroethanol and unlocking its full potential in materials science and biochemistry.

Q & A

Q. What key physicochemical properties make TFE a preferred solvent in organic synthesis?

Answer: TFE’s utility arises from its:

  • High ionizing power and strong hydrogen bond-donating ability (α-value ~1.51), enabling stabilization of charged intermediates .
  • Miscibility with water, polar, and non-polar solvents, facilitating versatile reaction media .
  • Acidity (pKa ~12.4), stronger than ethanol due to the electron-withdrawing trifluoromethyl group, which enhances proton donation in acid-catalyzed reactions .
PropertyValueReference
Density (25°C)1.38 g/cm³
Boiling Point77–80°C
Vapor Pressure (20°C)70.9 hPa
Flash Point29°C

Q. What safety protocols are critical when handling TFE?

Answer:

  • Acute Toxicity: LD₅₀ (oral, rat) = 240 mg/kg; use PPE (gloves, goggles) and ensure fume hood ventilation .
  • Fire Hazard: Low flash point (29°C) necessitates inert atmosphere (e.g., argon) during high-temperature reactions .
  • Decontamination: Immediate rinsing with water for skin/eye contact; avoid ignition sources .

Advanced Research Questions

Q. How do trace oxygen or moisture in TFE impact asymmetric catalysis, and how are these mitigated?

Answer:

  • Issue: Undeoxidized TFE reduces enantioselectivity in hydroalkoxylation due to radical quenching or side reactions .
  • Mitigation:
    • Dry TFE via molecular sieves (4Å, activated at 180°C) under argon.
    • Distill at 78°C post-drying to remove residual water (<3.5 wt%) .

Q. How can discrepancies between simulated and experimental thermodynamic data for TFE mixtures be resolved?

Answer:

  • Validation: Compare Gibbs Ensemble Monte Carlo (GEMC) simulations with experimental vapor-liquid equilibria (e.g., density deviations <0.3% for pure TFE) .
  • Parameter Adjustment: Refine force fields (e.g., GAFF) to account for TFE’s dipole moment (2.72 D) and hydrogen-bonding networks .

Q. What spectroscopic methods elucidate hydrogen-bonding dynamics in TFE/water mixtures?

Answer:

  • Infrared (IR) Spectroscopy: O–H stretching modes (~3550 cm⁻¹) reveal cooperative hydrogen bonding .
  • Small-Angle X-ray Scattering (SAXS): Quantifies cluster formation in TFE-rich phases .
  • Raman Spectroscopy: Detects conformational changes (e.g., gauche-to-trans isomerism) in TFE .

Q. How does TFE stabilize α-helical structures in peptides, and what are methodological caveats?

Answer:

  • Mechanism: TFE disrupts water’s hydrogen-bonding network, reducing dielectric constant and favoring intramolecular H-bonds in peptides .
  • Caveats:
    • Use 20–40% (v/v) TFE/water for folding studies; higher concentrations may denature proteins .
    • Validate structural changes via circular dichroism (CD) or NMR relaxation .

Q. What strategies minimize byproducts like EDCA during TFE synthesis?

Answer:

  • Optimized Reaction: Prolonged distillation (18+ hours) of γ-butyrolactone intermediates reduces EDCA formation (<0.8 wt%) .
  • Neutralization: Post-synthesis HCl treatment followed by HPLC analysis ensures purity (>99% GC) .

Data Contradictions and Analysis

  • Phase Behavior: Simulated densities of TFE/ionic liquid mixtures (e.g., [BMIM][PF₆]) show <0.3% deviation from experiments when using PC-SAFT models .
  • Thermodynamic Data: Discrepancies in standard enthalpy of formation (ΔHf°) values (~-790 kJ/mol) highlight the need for calorimetric validation under controlled humidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,2-Trifluoroethan(ol-d)
Reactant of Route 2
2,2,2-Trifluoroethan(ol-d)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.